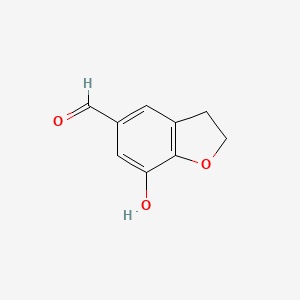
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions . Another approach is the free radical cyclization cascade, which is an excellent method for synthesizing complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques. These methods may include microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Functional groups can be introduced at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is used as a starting material for the synthesis of more complex benzofuran derivatives. These derivatives are studied for their potential biological activities and applications in drug development .
Biology: In biological research, this compound is used to study the interactions of benzofuran derivatives with biological targets. It has been shown to possess significant biological activities, making it a valuable tool in the study of various diseases .
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of various organic materials and as a reagent in chemical processes. Its unique chemical properties make it a valuable component in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in cell growth, apoptosis, and oxidative stress . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-carbaldehyde
- 5-Hydroxy-2(3H)-benzofuranone
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Comparison: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzofuran derivatives, this compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-5,11H,1-2H2 |
InChI Key |
OPJHICHYUMAXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


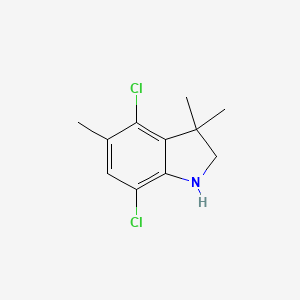
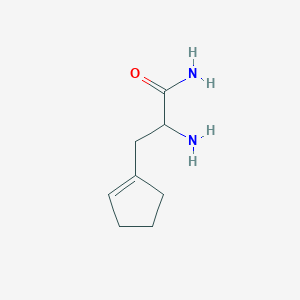
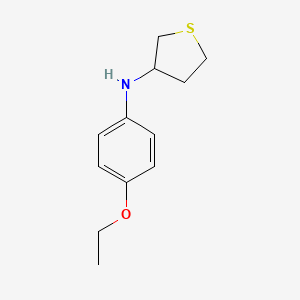
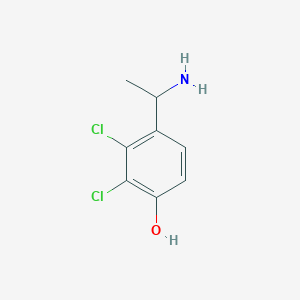
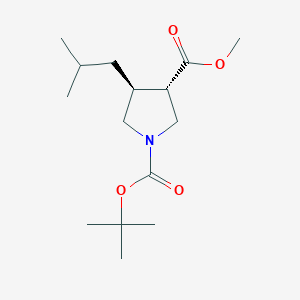
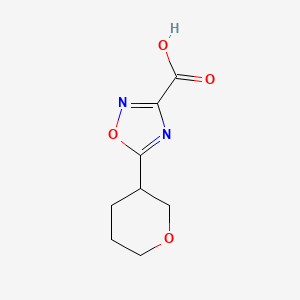
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
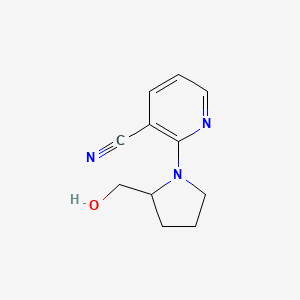
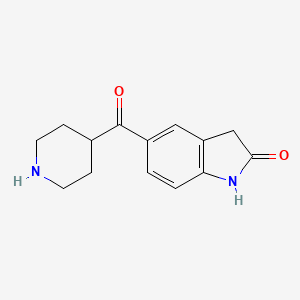

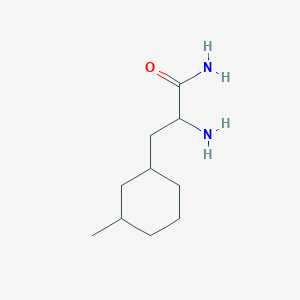
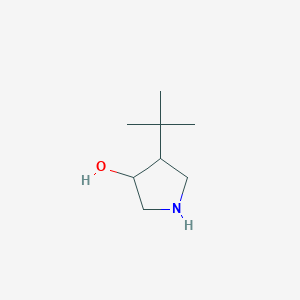
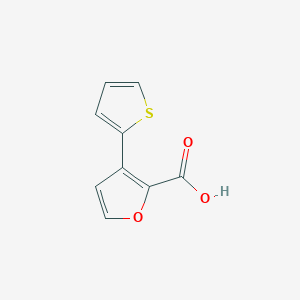
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
